molecular formula C19H24BrN7O2 B4362353 4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide

4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B4362353
M. Wt: 462.3 g/mol
InChI Key: VGWWQTMNVOZTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic compound with unique structural features and potential applications across various scientific fields. The presence of the adamantyl group and the triazole moiety within the same molecule contributes to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Formation of Intermediate Triazole: The synthesis begins with the formation of 3-bromo-1H-1,2,4-triazole through a bromination reaction of 1,2,4-triazole.

  • Incorporation of the Adamantyl Group: The 3-bromo-1H-1,2,4-triazole undergoes a nucleophilic substitution reaction with 1-adamantylamine to form a stable intermediate.

  • Formation of Final Compound: The intermediate is then reacted with ethyl pyrazole-3-carboxylic acid in the presence of a coupling agent (e.g., EDC or DCC) to yield the target compound.

Industrial Production Methods: Industrially, the synthesis can be optimized by employing high-throughput techniques and continuous flow reactors to ensure high yield and purity. Robust purification techniques like crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions at the triazole moiety.

  • Reduction: Reduction of the compound can be achieved at the carboxamide group.

  • Substitution: The bromine atom in the triazole ring can participate in substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: Employment of reducing agents such as lithium aluminum hydride.

  • Substitution: Typical conditions include the use of nucleophiles like alkyl amines or thiols.

Major Products:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Conversion to primary amine derivatives.

  • Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in organic synthesis due to its reactive functional groups.

Biology: It has potential use in biochemical research as a molecular probe due to its ability to interact with various biological targets.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the realm of anti-cancer and antimicrobial therapies.

Industry: The compound is being investigated for its use in the development of new materials and coatings due to its unique structural properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The adamantyl group enhances lipophilicity and facilitates membrane permeability, allowing the compound to reach intracellular targets. The triazole moiety participates in hydrogen bonding and π-π stacking interactions, contributing to its binding affinity.

Molecular Targets and Pathways:

  • Interaction with enzyme active sites, inhibiting enzymatic activity.

  • Modulation of receptor-ligand interactions, altering signal transduction pathways.

Comparison with Similar Compounds

  • 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide

  • 4-({[3-(3-methyl-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide

Uniqueness: The bromo-substituted triazole in the compound enhances reactivity and offers unique synthetic opportunities compared to its chloro and methyl analogs

Properties

IUPAC Name

4-[[3-(3-bromo-1,2,4-triazol-1-yl)adamantane-1-carbonyl]amino]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN7O2/c1-2-26-8-13(14(24-26)15(21)28)23-16(29)18-4-11-3-12(5-18)7-19(6-11,9-18)27-10-22-17(20)25-27/h8,10-12H,2-7,9H2,1H3,(H2,21,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWWQTMNVOZTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide
Reactant of Route 4
4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide
Reactant of Route 5
4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide
Reactant of Route 6
4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.